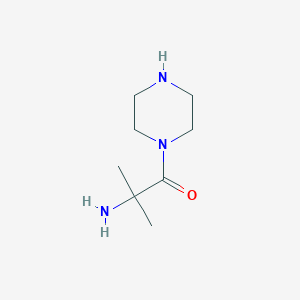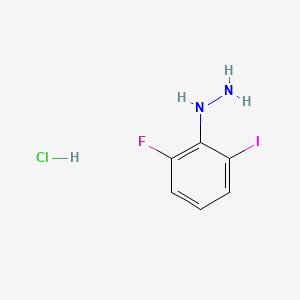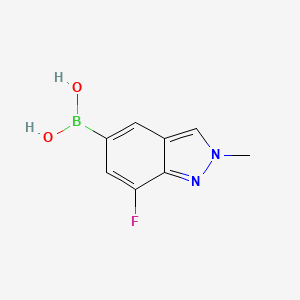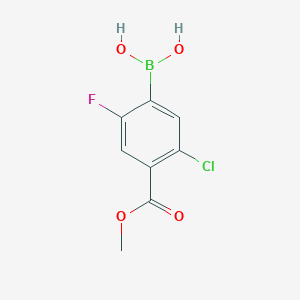![molecular formula C13H13ClO3 B13459859 3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13459859.png)
3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a compound that belongs to the class of bicyclic compounds. These compounds are characterized by their unique ring structures, which often impart distinct chemical and physical properties. The presence of a chlorophenyl group and a carboxylic acid functional group in this compound makes it particularly interesting for various chemical and biological applications.
准备方法
The synthesis of 3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction typically requires specific conditions, such as the use of a mercury lamp, which can be technically challenging and difficult to scale up .
化学反应分析
3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, carboxylic acids can be converted to acyl chlorides using reagents like phosphorus (V) chloride (PCl5), phosphorus (III) chloride (PCl3), or sulfur dichloride oxide (SOCl2) . These acyl chlorides are more reactive and can be used as intermediates in the synthesis of other organic compounds. Additionally, carboxylic acids can undergo further oxidation to produce carbon dioxide, especially in the presence of strong oxidizing agents like potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) .
科学研究应用
3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of sp3-rich and strained bicyclic scaffolds, which are often used as bio-isosteres in medicinal chemistry . These scaffolds can improve the solubility, activity, and conformational restriction of lead compounds, making them attractive for drug development . In biology and medicine, the compound’s unique structure allows it to interact with specific molecular targets, potentially leading to the development of new therapeutic agents .
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with various molecular targets and pathways. The presence of the chlorophenyl group and the carboxylic acid functional group allows the compound to form specific interactions with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects .
相似化合物的比较
3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can be compared with other similar bicyclic compounds, such as bicyclo[2.2.1]heptane and bicyclo[3.1.0]hexane . While these compounds share similar bicyclic structures, their chemical properties and reactivity can differ significantly due to variations in ring size and functional groups. For example, bicyclo[2.2.1]heptane, also known as norbornane, has a different ring strain and steric interactions compared to bicyclo[2.1.1]hexane . These differences can influence their suitability for various applications in chemistry and biology.
属性
分子式 |
C13H13ClO3 |
|---|---|
分子量 |
252.69 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
InChI |
InChI=1S/C13H13ClO3/c1-12-6-13(7-12,11(15)16)10(17-12)8-2-4-9(14)5-3-8/h2-5,10H,6-7H2,1H3,(H,15,16) |
InChI 键 |
XXHLVPGRSCBZHX-UHFFFAOYSA-N |
规范 SMILES |
CC12CC(C1)(C(O2)C3=CC=C(C=C3)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rac-(4aR,7aR)-7a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione hydrochloride](/img/structure/B13459785.png)

![Tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13459809.png)


![3-{[(Tert-butoxy)carbonyl]amino}-3-(2,4-dimethylphenyl)propanoic acid](/img/structure/B13459821.png)



![4-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-2-(trifluoromethyl)benzonitrile](/img/structure/B13459829.png)

![1-[(1S)-cyclohex-3-en-1-yl]methanamine](/img/structure/B13459842.png)
![Ethyl 3-amino-8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13459854.png)
